2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid
Overview
Description
2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid is a boronic acid derivative that features a phenyl ring bonded to a boronic acid group and a piperazine ring protected by a tert-butoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary targets of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for nerve signal transmission .
Mode of Action
this compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine levels enhance nerve signal transmission .
Biochemical Pathways
The action of this compound affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine . By inhibiting AChE and BuChE, the compound disrupts the normal functioning of this pathway, leading to enhanced nerve signal transmission .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels and enhanced nerve signal transmission
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances in the environment
Biochemical Analysis
Biochemical Properties
2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as proteases and kinases, which are crucial for various cellular processes. The nature of these interactions often involves the formation of reversible covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases, leading to alterations in downstream signaling cascades. These changes can affect various cellular functions, including proliferation, differentiation, and apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. This binding is often mediated by the formation of reversible covalent bonds with specific amino acid residues in the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of target genes.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through enzymatic reactions, leading to the formation of metabolites that may retain biological activity. The metabolic pathways of this compound can influence its overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach specific intracellular compartments. Additionally, binding proteins can facilitate its localization and accumulation in target tissues, enhancing its biological effects. The distribution of this compound can influence its overall pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of Boronic Acid: The phenylboronic acid moiety is introduced through a reaction involving phenylboronic acid and appropriate reagents under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, with optimization for yield and purity. This may include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Hydrolysis: The boronic acid group can undergo hydrolysis, especially under physiological pH conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as sodium hydroxide or potassium carbonate, often used in coupling reactions.
Solvents: Tetrahydrofuran (THF), acetonitrile, and water are commonly used solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Hydrolyzed Products: Resulting from the hydrolysis of the boronic acid group.
Scientific Research Applications
2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the design of boron-containing drugs and drug delivery systems.
Material Science: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
4-(Tert-butoxycarbonyl)piperazine: A protected piperazine derivative without the boronic acid group.
Uniqueness: 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid is unique due to its combination of a boronic acid group and a protected piperazine ring, making it particularly useful in complex organic synthesis and medicinal chemistry applications.
Properties
IUPAC Name |
[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16(20)21/h4-7,20-21H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTSGDSTXRXWPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681754 | |
Record name | {2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915770-01-3 | |
Record name | {2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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